

(S)-Methyl 2-aminohexanoate hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Methyl 2-aminohexanoate
hydrochloride

Cat. No.: B554989

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An In-depth Technical Guide to (S)-Methyl 2-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic amino acid derivative, serves as a crucial building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery. Its structural similarity to natural amino acids like leucine and methionine allows for its use as a probe to modulate the physicochemical properties of peptides and proteins, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of **(S)-Methyl 2-aminohexanoate hydrochloride**, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in influencing biological pathways.

Chemical and Physical Properties

(S)-Methyl 2-aminohexanoate hydrochloride, also known as L-Norleucine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-norleucine. Norleucine is an isomer of leucine, differing in the branching of its side chain. This subtle structural difference

can lead to significant changes in the biological activity and stability of peptides when norleucine is incorporated.

Property	Value	Reference(s)
CAS Number	3844-54-0	[1][2][3][4][5]
Molecular Formula	C7H16ClNO2	[1][3]
Molecular Weight	181.66 g/mol	[2]
Synonyms	L-Norleucine methyl ester hydrochloride, H-Nle-OMe·HCl	[1]
Appearance	White to off-white powder or crystals	
Melting Point	117-124 °C	
Optical Rotation	[α] _D /20 +24.5° (c=1 in methanol)	

Synthesis of (S)-Methyl 2-aminohexanoate hydrochloride

The synthesis of **(S)-Methyl 2-aminohexanoate hydrochloride** is typically achieved through the esterification of L-norleucine. A common and efficient method involves the use of thionyl chloride in methanol or a trimethylchlorosilane/methanol system.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol

This protocol describes the synthesis of **(S)-Methyl 2-aminohexanoate hydrochloride** from L-norleucine.

Materials:

- L-Norleucine

- Methanol (anhydrous)
- Thionyl chloride (SOCl₂)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, suspend L-norleucine (1 equivalent) in anhydrous methanol.
- Cool the suspension in an ice bath with continuous stirring.
- Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- The resulting crude product can be triturated with diethyl ether to induce crystallization.

- Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **(S)-Methyl 2-aminohexanoate hydrochloride**.

Applications in Peptide Synthesis and Drug Development

(S)-Methyl 2-aminohexanoate hydrochloride is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of norleucine in place of natural amino acids like methionine or leucine can confer desirable properties to the resulting peptides.

Rationale for Norleucine Incorporation

- **Increased Stability:** Methionine is susceptible to oxidation, which can inactivate a peptide. The hydrocarbon side chain of norleucine is resistant to oxidation, thus enhancing the stability of the peptide.
- **Modulation of Hydrophobicity:** The linear alkyl side chain of norleucine can alter the hydrophobicity of a peptide, potentially influencing its folding, membrane interaction, and bioavailability.
- **Probing Structure-Activity Relationships:** As a non-canonical amino acid, norleucine serves as a valuable tool for researchers to probe the structural requirements for a peptide's biological activity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

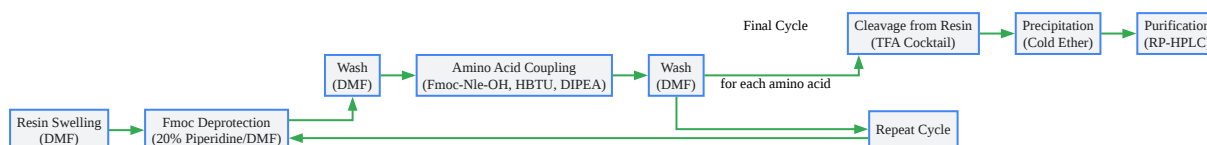
This protocol provides a general workflow for the manual solid-phase synthesis of a peptide containing a norleucine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids (including Fmoc-L-norleucine)
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Coupling reagents (e.g., HBTU, HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether
- SPPS reaction vessel
- Shaker

Workflow: A general workflow for the synthesis of a norleucine-containing peptide is depicted below.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

- Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

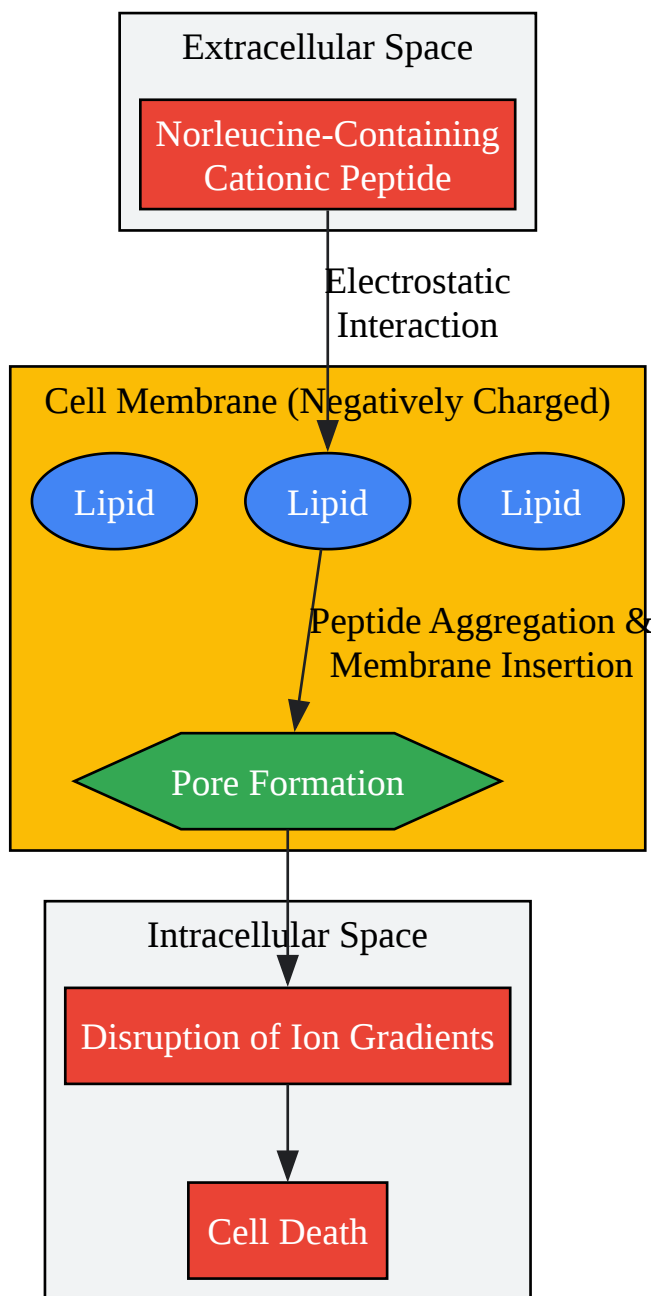
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
- Amino Acid Coupling:
 - Pre-activate the Fmoc-L-norleucine (or other Fmoc-amino acid) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation: Precipitate the crude peptide in cold diethyl ether.
- Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide using mass spectrometry and HPLC.

Biological Activity and Signaling Pathways

Peptides incorporating L-norleucine have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The mechanism of action for many of these peptides involves the disruption of cell membranes.

Proposed Mechanism of Action: Membrane Disruption

Many cationic antimicrobial and anticancer peptides containing hydrophobic residues like norleucine are thought to exert their cytotoxic effects through direct interaction with the negatively charged cell membranes of bacteria and cancer cells. This interaction leads to membrane permeabilization and eventual cell death.



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Caption: Proposed mechanism of membrane disruption by a norleucine-containing peptide.

This mechanism involves the initial electrostatic attraction of the positively charged peptide to the anionic components of the target cell membrane. The hydrophobic norleucine residues then facilitate the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately leading to cell death.

Application in Neurodegenerative Disease Research

Research has indicated that substituting methionine with norleucine in amyloid- β peptides, which are implicated in Alzheimer's disease, can reduce their neurotoxic effects.^[6] This highlights the potential of using norleucine-containing peptides as therapeutic agents or research tools in the study of neurodegenerative diseases.

Conclusion

(S)-Methyl 2-aminohexanoate hydrochloride is a valuable and versatile reagent for chemical and biological research. Its utility as a non-canonical amino acid in peptide synthesis allows for the development of novel peptides with enhanced stability and tailored biological activities. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the unique properties of this compound for their drug discovery and development efforts. Further exploration of norleucine-containing peptides is warranted to fully elucidate their therapeutic potential across various disease areas.

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- To cite this document: BenchChem. [(S)-Methyl 2-aminohexanoate hydrochloride CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554989#s-methyl-2-aminohexanoate-hydrochloride-cas-number-and-molecular-formula]

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